Haloperidol

Dopamine D2 Receptor Binding Affinity Typical Antipsychotic

Haloperidol is a unique butyrophenone antipsychotic with sub-nanomolar D2 affinity (Ki=0.1 nM) and potent sigma-1 receptor binding (Ki~1-2 nM). Unlike generic D2 antagonists, its inverse agonist activity at D2/D3 receptors and metabolic conversion to reduced haloperidol (sigma-1 selective) make it the gold standard for inducing catalepsy, benchmarking novel antipsychotic candidates, and dissecting sigma-1-mediated pathways in neuroprotection and BDNF signaling. Essential for rigorous neuroscience and pharmacology research.

Molecular Formula C21H23ClFNO2
Molecular Weight 375.9 g/mol
CAS No. 52-86-8
Cat. No. B1672928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHaloperidol
CAS52-86-8
SynonymsR-1625;  R 1625;  R1625;  HSDB-3093;  HSDB3093;  HSDB 3093;  Haloperidol;  Haldol;  Eukystol;  Serenace;  Aloperidin;  Aloperidol; 
Molecular FormulaC21H23ClFNO2
Molecular Weight375.9 g/mol
Structural Identifiers
SMILESC1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C21H23ClFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2
InChIKeyLNEPOXFFQSENCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 200 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to light yellow crystalline powder.
Solubility23.5 [ug/mL] (The mean of the results at pH 7.4)
Crystals;  mp 226-227.5 °C;  sol in water at 300X10+1 mg/L /Hydrochloride/
In water, 1.4X10+1 mg/L @ 25 °C
16.7 mg/ml in alcohol at 25 °C
Freely sol in chloroform, methanol, acetone, benzene, dil acids
4.46e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Haloperidol CAS 52-86-8: A Potent D2 Receptor Antagonist with High Sigma-1 Affinity


Haloperidol (CAS 52-86-8) is a butyrophenone-class typical antipsychotic that functions as a high-affinity dopamine D2 receptor antagonist . Beyond its well-established D2 antagonism, it exhibits potent sigma-1 (σ1) receptor affinity and acts as an inverse agonist at D2 and D3 receptors . This unique pharmacological profile distinguishes it from many other antipsychotics and underpins its utility as both a clinical therapeutic and a critical research tool in neuroscience and pharmacology.

Haloperidol Procurement Risks: Why Substitution with Another 'D2 Antagonist' Is Invalid Without Comparative Binding Data


Haloperidol cannot be simply substituted by another 'D2 antagonist' or typical antipsychotic due to its unique multi-receptor interaction profile . While many compounds share the broad classification of 'antipsychotic,' haloperidol's specific Ki values for D2, D3, D4, sigma-1, and NMDA receptors, along with its unique metabolic interconversion pathway with reduced haloperidol, create a functional signature [1]. Even closely related butyrophenone derivatives like trifluperidol or spiperone exhibit significantly different binding profiles [2]. The data below demonstrate that molecular classification alone is insufficient for predicting experimental outcomes or clinical efficacy.

Quantitative Differentiation: Haloperidol's Binding Profile vs. Antipsychotic Comparators


Dopamine D2 Receptor Affinity: Haloperidol's Sub-Nanomolar Ki Defines It as a High-Potency Antagonist

Haloperidol demonstrates extremely high affinity for the dopamine D2 receptor, a key target for antipsychotic activity. Its Ki (0.1 nM) is approximately 3-4 times lower than that of risperidone (0.44 nM) and orders of magnitude lower than clozapine (189 nM) . This quantitative difference underscores haloperidol's classification as a high-potency typical antipsychotic, directly contrasting with the lower D2 affinity of atypical agents like clozapine and the moderate affinity of risperidone.

Dopamine D2 Receptor Binding Affinity Typical Antipsychotic

Sigma-1 Receptor Affinity: Haloperidol's High Potency Compared to Other Typical Antipsychotics

Haloperidol possesses high affinity for the sigma-1 receptor (Ki = 1.7 nM), a property not shared equally among all typical antipsychotics [1]. This affinity is approximately 600-fold greater than that of spiperone (Ki = 1054 nM) and 150-fold greater than benperidol (Ki = 252 nM) [1]. Furthermore, haloperidol's sigma-1 binding (Ki = 1.0 nM) is comparable to the highly potent bromperidol (Ki = 0.9 nM) but significantly higher than most other antipsychotics in a panel of 29 compounds [2].

Sigma-1 Receptor Neuroprotection Antipsychotic

D2 vs. Sigma-1 Selectivity Shift in Reduced Haloperidol: A Unique Metabolic Differentiation

The major metabolite of haloperidol, reduced haloperidol, exhibits a drastic shift in receptor selectivity compared to the parent compound . While retaining potent sigma-1 affinity (Ki = 1.5 nM), reduced haloperidol shows an approximately 350-fold decrease in affinity for the D2 receptor relative to haloperidol [1]. This interconversion creates a unique pharmacological dynamic, as the parent and metabolite have distinct target profiles. A high reduced haloperidol/haloperidol concentration ratio in patients has been associated with therapeutic failure, highlighting the functional significance of this pathway [2].

Drug Metabolism Reduced Haloperidol Selectivity

In Vivo D2 Receptor Occupancy: Haloperidol Achieves 60-80% Occupancy at Low Doses, Exceeding Clozapine

Positron emission tomography (PET) studies in humans and non-human primates provide quantitative in vivo evidence of haloperidol's superior D2 receptor engagement [1]. In humans, a low oral dose of 2-5 mg/day haloperidol induces 60-80% striatal D2 receptor occupancy [1]. In a direct comparison in non-human primates using 18F-fallypride PET, haloperidol (0.05 mg/kg) achieved ~90% D2 occupancy, significantly higher than risperidone (~75% at 0.05 mg/kg) and clozapine (~70% at a much higher dose of 9.7 mg/kg) [2]. This high occupancy threshold is critical for clinical antipsychotic effect, and exceeding 80% occupancy is linked to increased risk of extrapyramidal symptoms (EPS) [3].

Positron Emission Tomography D2 Receptor Occupancy Dose-Response

NMDA Receptor Interaction: Haloperidol Exhibits Subtype-Selective Antagonism Not Shared by Other Antipsychotics

Haloperidol acts as a subtype-selective antagonist of NMDA receptors, a property not common to all antipsychotics [1]. It inhibits NMDA receptors with higher affinity for those composed of NR1/2B subunits compared to NR1/2A [1]. In a comparative study, haloperidol and trifluperidol (TFP) were found to act on NMDA receptors in a similar manner, but other antipsychotics like clozapine, fluphenazine, risperidone, and sulpiride did not share these specific pharmacological properties [1]. The rank order of potency for inhibition of 125I-MK 801 binding was trifluperidol > clozapine = fluphenazine = reduced haloperidol = spiperone = trifluoperazine >> pimozide = risperidone = sulpiride [1].

NMDA Receptor Antagonist Neuroprotection

Inverse Agonist Activity at D2 and D3 Receptors: Haloperidol Suppresses Basal Signaling

In addition to its antagonist properties, haloperidol acts as a potent inverse agonist at dopamine D2 and D3 receptors, suppressing basal (constitutive) receptor activity [1]. This is a functional property that distinguishes it from neutral antagonists. The IC50 values for this inverse agonism are 0.8 nM for D2 and 0.6 nM for D3 receptors [1]. This contrasts with partial agonists like aripiprazole, which exhibit lower intrinsic efficacy and do not achieve the same level of functional D2 receptor antagonism as haloperidol at clinically relevant doses [2].

Inverse Agonist Dopamine Receptor Constitutive Activity

Precision Applications of Haloperidol: Leveraging Its Unique Pharmacological Signature in Research


High-Potency D2 Receptor Antagonism for Behavioral Pharmacology Studies

Due to its sub-nanomolar Ki for the D2 receptor (0.1 nM), haloperidol is the definitive tool for inducing robust, dose-dependent D2 receptor blockade in rodent models of psychosis, such as the inhibition of amphetamine- or apomorphine-induced hyperlocomotion . Its well-characterized D2 receptor occupancy, documented by PET to reach 60-80% at low doses, allows for precise correlation of behavioral outcomes with target engagement . This makes it an essential reference standard for benchmarking novel antipsychotic candidates.

Sigma-1 Receptor Pharmacology and Neuroprotection Research

Haloperidol serves as a high-affinity sigma-1 receptor ligand (Ki ~1-2 nM) . Its unique metabolic pathway, which produces reduced haloperidol—a compound that retains sigma-1 affinity (Ki = 1.5 nM) but loses D2 affinity—provides a valuable comparative tool for isolating sigma-1-mediated effects from dopaminergic effects . This is particularly relevant in studies of neuroprotection, pain modulation, and BDNF signaling, where sigma-1 activation is a key mechanism .

Modeling Extrapyramidal Symptoms (EPS) and Tardive Dyskinesia

The high D2 receptor occupancy achievable with haloperidol (exceeding 80% at higher doses) is directly linked to the induction of catalepsy in rodents, a model for human extrapyramidal symptoms (EPS) . This makes haloperidol the gold standard for inducing and studying the mechanisms underlying antipsychotic-induced motor side effects. Its well-defined dose-occupancy-response relationship for catalepsy enables researchers to titrate the severity of motor impairment for mechanistic or interventional studies .

Investigating D2 Receptor Inverse Agonism and Constitutive Activity

Haloperidol is a potent inverse agonist at D2 and D3 receptors (IC50 = 0.8 and 0.6 nM, respectively), meaning it can suppress basal receptor signaling in the absence of an agonist . This property makes it an essential tool for investigating the role of constitutive receptor activity in cellular and behavioral models, distinguishing it from neutral antagonists that only block agonist-induced signaling. Its use is critical for studies aiming to understand the full functional consequences of D2 receptor modulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Haloperidol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.